molecular formula C7H5Br2F B145451 2,5-Dibromo-4-fluorotoluene CAS No. 134332-29-9

2,5-Dibromo-4-fluorotoluene

Cat. No. B145451
CAS RN: 134332-29-9
M. Wt: 267.92 g/mol
InChI Key: CAJWWHAZRJAYKR-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-fluorotoluene (DBFT) is a halogenated aromatic compound, which is widely used in the chemical industry due to its unique properties. It is a colorless solid that has a sweet, bromine-like odor and is soluble in organic solvents. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a flame retardant, a surfactant, and a stabilizer in polymers. DBFT has a wide range of applications due to its versatile reactivity and solubility in organic solvents.

Scientific Research Applications

  • Microwave Spectroscopy and Quantum Chemistry : A study on 2-Chloro-4-fluorotoluene, a related compound, explored its internal rotation and chlorine nuclear quadrupole coupling using microwave spectroscopy and quantum chemistry. This research contributes to understanding the molecular dynamics and structure of such compounds (Nair et al., 2020).

  • Solid Acid Catalysts for Nitration : Fluorotoluenes, including compounds similar to 2,5-Dibromo-4-fluorotoluene, have been nitrated using solid acid catalysts. This method is regioselective, environmentally friendly, and simpler than conventional processes (Maurya et al., 2003).

  • Anodic Fluorination of Fluorotoluenes : Research on the electrochemical fluorinations of various fluorotoluenes, including those structurally related to this compound, has been conducted. This study provides insights into the fluorination process on different parts of the molecule (Momota et al., 1998).

  • Fungal Metabolism of Toluene : The catabolism of toluene by various fungi, using fluorotoluenes as model substrates, was studied to understand the metabolic pathways involved. This research is significant for bioremediation and environmental sciences (Prenafeta-Boldú et al., 2001).

  • Synthesis of Radiographic Opaques : Research on synthesizing new compounds like 3,5-dibromo-4-fluorobenzoic acid and its derivatives, which are structurally related to this compound, has implications for developing new radiographic opaque materials (Sprague et al., 1953).

  • Synthesis of Aziridines : The generation of fluoro(phenyl)carbene from α-bromo-α-fluorotoluene and its reaction with Schiff bases to produce aziridines was studied. This research contributes to organic synthesis methodologies (Kusei et al., 2005).

  • High-Pressure and Low-Temperature Polymorphism : Studies on the polymorphism of fluorotoluene isomers under high-pressure and low-temperature conditions shed light on the crystallization processes in weakly bonded systems (Ridout & Probert, 2013).

Safety and Hazards

“2,5-Dibromo-4-fluorotoluene” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

Mechanism of Action

Target of Action

2,5-Dibromo-4-fluorotoluene is primarily used in the field of organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the organoboron reagents used in these reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound acts as an electrophile . It undergoes oxidative addition with a palladium catalyst, forming a new Pd-C bond . The organoboron reagent then undergoes transmetalation, transferring the organic group from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental to organic chemistry .

Pharmacokinetics

It’s important to note that this compound is a liquid at room temperature and has a boiling point of 92-94°c .

Result of Action

The result of this compound’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of this compound in Suzuki-Miyaura cross-coupling reactions can be influenced by various environmental factors. For instance, the reaction typically requires a palladium catalyst and a base . Additionally, the reaction is often performed in a solvent such as water or an alcohol . Safety precautions should be taken when handling this compound, as it may cause skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

1,4-dibromo-2-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJWWHAZRJAYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369085
Record name 2,5-DIBROMO-4-FLUOROTOLUENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134332-29-9
Record name 2,5-DIBROMO-4-FLUOROTOLUENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134332-29-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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